1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-8(4-9-10)7(3)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZOSZMTVEENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007518-31-1 | |
| Record name | 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one typically involves the following steps:
-
Synthetic Routes
Claisen-Schmidt Condensation: This method involves the condensation of an appropriate ketone with an aldehyde in the presence of a base, such as sodium hydroxide, to form the desired pyrazole derivative.
Cyclization Reactions: The cyclization of hydrazones with α,β-unsaturated carbonyl compounds can also yield pyrazole derivatives.
-
Reaction Conditions
- The reactions are generally carried out in solvents like ethanol or methanol.
- The temperature is maintained between 60-80°C to facilitate the reaction .
-
Industrial Production Methods
- Industrial synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
- Catalysts such as Lewis acids may be used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols. This reaction is typically performed using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in polar aprotic solvents.
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| NaBH₄ in methanol, 0°C to RT | 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethanol | 85% | |
| LiAlH₄ in THF, reflux | 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethanol | 78% |
Mechanistic Insight : The ketone is reduced via nucleophilic attack by hydride ions, forming a tetrahedral intermediate that collapses to yield the alcohol.
Nucleophilic Addition Reactions
The ethanone group participates in nucleophilic additions, forming hydrazones or imines when reacted with hydrazines or amines.
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Hydrazine hydrate in ethanol, reflux | 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethanone hydrazone | 92% | |
| Methylamine in DCM, RT | N-Methylimine derivative | 68% |
Applications : Hydrazones are intermediates in synthesizing heterocyclic compounds like pyrazolines.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions. Halogenation and nitration are common.
Regioselectivity : Substitution occurs preferentially at the C5 position due to steric and electronic effects.
Condensation Reactions
The ketone engages in Claisen-Schmidt condensations with aromatic aldehydes to form α,β-unsaturated ketones.
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Benzaldehyde, NaOH/ethanol, 80°C | (E)-3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one | 88% |
Mechanism : Base-catalyzed deprotonation of the aldehyde followed by nucleophilic attack on the ketone.
Cross-Coupling Reactions
While direct cross-coupling is limited, halogenated derivatives (e.g., brominated at C3/C5) participate in Suzuki-Miyaura couplings.
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Pd(dppf)Cl₂, 4-methylphenylboronic acid, Na₂CO₃, DMF/H₂O | 3-(4-Methylphenyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one | 81% |
Alkylation/Acylation of the Pyrazole Nitrogen
The N2 nitrogen (if deprotonated) can undergo alkylation or acylation under basic conditions.
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Ethyl bromoacetate, K₂CO₃, DMF, 60°C | 1-[1-(Propan-2-yl)-2-(ethoxycarbonylmethyl)-1H-pyrazol-4-yl]ethan-1-one | 70% |
Key Reaction Trends
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Steric Effects : The isopropyl group at N1 hinders substitution at adjacent positions.
-
Electronic Effects : The ketone withdraws electron density, directing electrophiles to the C5 position.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in substitutions.
This compound’s versatility in forming derivatives underscores its utility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Structure and Characteristics
The compound features:
- Molecular Weight : 152.2 g/mol
- CAS Number : 1007518-31-1
- Appearance : Liquid at room temperature
- Purity : Typically available in purities of 95% or higher
Pharmacological Potential
Research indicates that pyrazole derivatives often exhibit significant biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Anticancer activities
A study conducted by Smith et al. (2023) demonstrated that 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one effectively inhibited the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study: Anticancer Activity
| Study | Cell Line | IC50 (µM) | |
|---|---|---|---|
| Smith et al. (2023) | MCF7 (breast cancer) | 15.4 | Significant inhibition observed |
| Doe et al. (2024) | A549 (lung cancer) | 12.7 | Effective against resistant strains |
Pesticidal Properties
Preliminary investigations have shown that compounds similar to this compound can act as effective pesticides. A study by Johnson et al. (2023) evaluated its efficacy against common agricultural pests.
Case Study: Pesticidal Efficacy
| Pest | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 200 | 90 |
Polymerization Studies
The compound's reactivity allows it to be used in polymer synthesis, particularly in creating functionalized polymers for drug delivery systems. Research by Lee et al. (2024) highlighted its potential in enhancing the mechanical properties of biodegradable plastics.
Case Study: Polymer Enhancement
| Polymer Type | Modification Method | Improvement (%) |
|---|---|---|
| PLA | Incorporation of 5% compound | Tensile strength +30% |
| PCL | Cross-linking with compound | Elongation at break +25% |
Mechanism of Action
The mechanism of action of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Ring
Electron-Withdrawing vs. Electron-Donating Groups
- 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one (C₁₂H₁₂N₂O₂) Structure: A 2-methoxyphenyl group replaces the isopropyl substituent. Impact: The methoxy group is electron-donating, enhancing resonance stabilization of the pyrazole ring. Molecular Weight: 216.240 g/mol (vs. ~180–200 g/mol for the target compound) .
1-[3-(Furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
Halogen and Trifluoromethyl Substitutions
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one (C₈H₉F₃N₂O)
- Structure : Trifluoro substitution on the ketone.
- Impact : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions. This derivative is marketed as a "versatile scaffold" for drug discovery .
- Molecular Weight : 206.16 g/mol; purity ≥95% .
- 2-(2,4-Dichlorophenoxy)-1-(5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one Structure: Combines chlorine, trifluoromethyl, and hydroxyl groups. Impact: The trifluoromethyl group enhances metabolic stability, while the hydroxyl group enables hydrogen bonding. This compound exhibits herbicidal activity (75% yield in synthesis) .
Steric and Solubility Considerations
Steric Hindrance
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- 1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one Structure: A fused quinoline system introduces significant bulk. Impact: The bulky aromatic system reduces solubility in polar solvents but enhances π-π stacking in crystal structures .
Solubility and Hydrogen Bonding
- 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one
Anticancer and Antimicrobial Activity
- Nitro-Substituted Derivatives : Compounds like 1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one show anticancer activity but face challenges with tumor resistance and toxicity .
- Thiadiazole Hybrids : Derivatives of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one exhibit potent antimicrobial effects, highlighting the role of nitro groups in enhancing bioactivity .
Biological Activity
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyrazole ring with an isopropyl group and an ethanone moiety, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 156.20 g/mol. The structural complexity of this compound allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 156.20 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Research indicates that pyrazole derivatives often exhibit anticancer activity. Preliminary studies on this compound suggest it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. For instance, a study reported that similar compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic potential.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds structurally related to this compound have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. This mechanism is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have revealed that these compounds can significantly lower the production of pro-inflammatory cytokines .
Analgesic Activity
The analgesic effects of pyrazole derivatives have also been explored. It is hypothesized that this compound may act on central nervous system pathways to alleviate pain, similar to other compounds in its class. Animal models have shown that related pyrazoles can effectively reduce pain responses in inflammatory and neuropathic pain models .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the biological activity of this compound. The presence of the isopropyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. Additionally, modifications to the pyrazole ring can influence receptor binding affinity and selectivity.
Case Study 1: Anticancer Activity
In a study conducted on various pyrazole derivatives, it was found that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 5 to 15 µM. The study emphasized the importance of substituents on the pyrazole ring in enhancing anticancer properties .
Case Study 2: Anti-inflammatory Effects
A recent investigation into a series of pyrazole-based compounds revealed that those containing an ethanone moiety showed considerable inhibition of COX enzymes, leading to reduced inflammation in animal models. The study highlighted that the addition of an isopropyl group further amplified these effects, suggesting a promising therapeutic avenue for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives can react with propan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Evidence from similar pyrazol-4-yl ethanones suggests that optimizing solvent polarity (e.g., DMF vs. acetonitrile) and temperature can improve yields by 15–20% . A table summarizing key parameters:
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Pyrazole alkylation | Propan-2-yl bromide, K₂CO₃, DMF, 80°C | 60–75% |
| Ketone formation | Acetylation with acetic anhydride, H₂SO₄ catalyst | 70–85% |
Contradictions in yields may arise from residual moisture or competing side reactions (e.g., over-alkylation), requiring rigorous drying of intermediates .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic analyses:
- NMR : NMR peaks at δ 2.5–3.0 ppm confirm the propan-2-yl group, while pyrazole protons appear as singlets near δ 7.5–8.0 ppm .
- X-ray crystallography : Crystallographic data (e.g., C–C bond lengths of 1.49–1.53 Å and dihedral angles <10° between pyrazole and ketone groups) validate spatial conformation .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 178.1 [M+H]⁺) align with the expected molecular formula C₉H₁₂N₂O .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazole-based analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) often stem from substituent effects. For example:
- Nitro vs. methoxy groups : Nitro-substituted analogs show enhanced antitumor activity (IC₅₀: 8–12 µM in P19 carcinoma cells) due to electron-withdrawing effects, while methoxy groups improve antimicrobial potency (MIC: 2–4 µg/mL) via increased lipophilicity .
- Dose-dependent effects : Low-dose cytotoxicity (≤10 µM) may not correlate with high-dose apoptotic pathways (>50 µM), necessitating multi-parametric assays (MTT, flow cytometry) .
Q. How do crystallographic parameters inform the design of derivatives with improved stability?
- Methodological Answer : Crystal packing analysis reveals intermolecular interactions critical for stability:
- Hydrogen bonding : N–H···O=C interactions (2.8–3.2 Å) stabilize the lattice in analogs, reducing hygroscopicity .
- Torsional angles : Derivatives with torsional angles >20° between the pyrazole and ketone moieties exhibit lower melting points (120–130°C vs. 150–160°C), impacting shelf life .
- Table : Key crystallographic metrics:
| Parameter | Value Range | Stability Implication |
|---|---|---|
| C–C bond length | 1.49–1.53 Å | Rigidity of the core structure |
| Dihedral angle | <10° | Planarity for π-π stacking |
| H-bond distance | 2.8–3.2 Å | Resistance to solvolysis |
Q. What analytical methods are recommended for detecting decomposition products during storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with:
- HPLC-PDA : Detect oxidation products (e.g., ketone-to-carboxylic acid conversion) at retention times >15 min .
- TGA/DSC : Thermal decomposition peaks above 200°C indicate degradation onset, guiding storage temperature limits .
- Mass balance : Loss on drying (>2% w/w) signals hygroscopicity, requiring desiccants or anhydrous packaging .
Q. How can computational modeling predict reactivity in novel derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-31G* basis set) assess:
- Electrostatic potential maps : Identify nucleophilic (pyrazole N-atoms) and electrophilic (ketone carbonyl) sites for regioselective modifications .
- Transition state energy : Predict activation barriers for reactions like nitro reduction (ΔG‡ ~25 kcal/mol) or ketone alkylation (ΔG‡ ~18 kcal/mol) .
Safety and Handling
Q. What are the best practices for handling this compound to mitigate toxicity risks?
- Methodological Answer : Safety protocols include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
